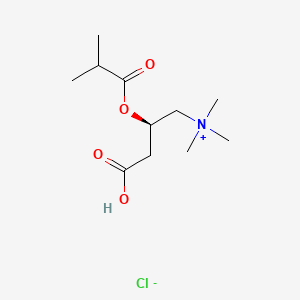

Isobutyryl-L-carnitine chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUACOYFRJEMMP-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857876 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6920-31-6 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Isobutyryl-L-carnitine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the formation, transport, and degradation of isobutyryl-L-carnitine, an important intermediate in branched-chain amino acid metabolism. It includes quantitative data on its physiological concentrations, detailed experimental methodologies for its study, and visualizations of the key pathways.

Introduction

Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is an ester of L-carnitine and isobutyric acid. Its primary significance lies in its role as an intermediate in the catabolism of the essential branched-chain amino acid, L-valine. The formation of isobutyryl-L-carnitine allows for the buffering of its precursor, isobutyryl-CoA, within the mitochondrial matrix and facilitates the transport of acyl groups.

Recent research has highlighted the importance of isobutyryl-L-carnitine as a clinical biomarker. Elevated levels are indicative of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. Furthermore, plasma concentrations of isobutyryl-L-carnitine have been identified as a sensitive endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), a key transporter involved in drug disposition.

The Metabolic Pathway of Isobutyryl-L-carnitine

The metabolism of isobutyryl-L-carnitine is intrinsically linked to the catabolic pathway of L-valine. This process occurs primarily within the mitochondria of various tissues, with the liver and muscle being major sites.

Biosynthesis from L-Valine

The generation of isobutyryl-L-carnitine begins with the breakdown of L-valine through a series of enzymatic reactions:

-

Transamination of L-Valine: The first step is the reversible transfer of an amino group from L-valine to α-ketoglutarate. This reaction is catalyzed by the branched-chain aminotransferase (BCAT) enzyme, yielding glutamate (B1630785) and α-ketoisovalerate.

-

Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA through oxidative decarboxylation. This reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex located in the inner mitochondrial membrane.

-

Dehydrogenation of Isobutyryl-CoA: Isobutyryl-CoA is subsequently oxidized to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (IBD) , which is encoded by the ACAD8 gene. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.

-

Formation of Isobutyryl-L-carnitine: When isobutyryl-CoA levels rise, the mitochondrial enzyme carnitine O-acetyltransferase (CrAT) catalyzes the reversible transfer of the isobutyryl group from coenzyme A to L-carnitine, forming isobutyryl-L-carnitine and regenerating free coenzyme A (CoA). This reaction is crucial for buffering the acyl-CoA/CoA ratio within the mitochondria.[1]

References

The Role of Isobutyryl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl-L-carnitine chloride, a short-chain acylcarnitine, is a critical intermediate in the metabolism of the branched-chain amino acid valine. While not a direct participant in the beta-oxidation of fatty acids, its accumulation has significant implications for fatty acid metabolism, primarily through its interaction with mitochondrial transport systems and its role as a biomarker for specific inborn errors of metabolism. This technical guide provides an in-depth analysis of the biochemical role of isobutyryl-L-carnitine, its impact on fatty acid metabolism, associated pathologies, and the experimental methodologies used in its study.

Introduction: The Intersection of Amino Acid and Fatty Acid Metabolism

Cellular energy homeostasis relies on the intricate interplay between various metabolic pathways. While fatty acid beta-oxidation and glucose metabolism are central to ATP production, the catabolism of amino acids also provides crucial intermediates. Isobutyryl-L-carnitine is a product of the mitochondrial degradation of valine.[1][2] Under normal physiological conditions, it is a transient metabolite. However, in certain genetic disorders, its concentration can rise, leading to discernible metabolic sequelae. This guide focuses on the multifaceted role of isobutyryl-L-carnitine chloride, particularly its influence on fatty acid metabolism.

Biochemical Genesis and Metabolic Fate of Isobutyryl-L-carnitine

Isobutyryl-L-carnitine is formed in the mitochondrial matrix. The breakdown of valine produces isobutyryl-CoA.[3][4] In situations where the activity of isobutyryl-CoA dehydrogenase is impaired, isobutyryl-CoA accumulates. To regenerate the pool of free coenzyme A (CoA), the isobutyryl moiety is transferred to L-carnitine by the enzyme carnitine acetyltransferase (CRAT), forming isobutyryl-L-carnitine.[3] This reaction is a key detoxification step, preventing the sequestration of vital CoA.

dot

Figure 1: Metabolic Pathway of Isobutyryl-L-carnitine Formation

Role in Fatty Acid Metabolism: An Indirect but Significant Influence

The primary role of isobutyryl-L-carnitine in fatty acid metabolism is indirect and largely inhibitory, stemming from its competition with other acylcarnitines for transport across the inner mitochondrial membrane.

Competitive Inhibition of the Carnitine-Acylcarnitine Translocase (CACT)

The transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation is dependent on the carnitine shuttle. A key component of this shuttle is the carnitine-acylcarnitine translocase (CACT), which facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix. Studies have shown that isobutyryl-L-carnitine can act as a competitive inhibitor of this translocase.[5]

An accumulation of isobutyryl-L-carnitine in the mitochondrial intermembrane space can therefore hinder the transport of long-chain acylcarnitines into the matrix, effectively reducing the rate of fatty acid beta-oxidation. This can lead to an energy deficit, particularly in tissues with high energy demands that rely on fatty acid oxidation, such as the heart and skeletal muscle.

Isobutyryl-L-carnitine as a Biomarker

Elevated levels of isobutyryl-L-carnitine are a key diagnostic marker for certain metabolic disorders.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is a rare, autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme.[2][6] The deficiency of this enzyme leads to the accumulation of isobutyryl-CoA and consequently, elevated levels of isobutyryl-L-carnitine (often measured as C4 acylcarnitine in newborn screening).[7][8][9] While many individuals with IBDD are asymptomatic, some can present with symptoms such as cardiomyopathy, hypotonia, and developmental delay.[6][8]

Organic Cation Transporter 1 (OCT1) Activity

Recent research has identified isobutyryl-L-carnitine as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[10][11] Individuals with high-activity OCT1 genotypes have been found to have significantly higher plasma concentrations of isobutyryl-L-carnitine compared to those with deficient OCT1 genotypes.[1][10] It is proposed that OCT1 mediates the efflux of isobutyryl-L-carnitine from hepatocytes, and therefore, its plasma levels can reflect transporter function.[12]

Quantitative Data

The following table summarizes the reported concentrations of isobutyryl-L-carnitine (or C4 acylcarnitine) in various physiological and pathological states.

| Condition | Analyte | Matrix | Concentration/Value | Reference(s) |

| Healthy Individuals | Plasma Free Carnitine | Plasma | ≤20 µmol/L (abnormal if lower) | [13] |

| Acylcarnitine/Free Carnitine Ratio | Plasma | ≥0.4 (abnormal) | [13][14] | |

| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | C4 Acylcarnitine | Newborn Dried Blood Spot | Elevated | [7][9] |

| C4 Acylcarnitine | Urine | <3.00 millimoles/mole creatinine (B1669602) (normal) | [15] | |

| C4 Acylcarnitine (in IBDD) | Urine | Elevated | [15] | |

| Organic Cation Transporter 1 (OCT1) Genotype | Isobutyryl-L-carnitine | Plasma | ~3-fold higher in individuals with active OCT1 genotypes vs. deficient genotypes | [1][10][11] |

| Isobutyryl-L-carnitine | Urine | ~2-fold higher in individuals with active OCT1 genotypes vs. deficient genotypes | [10] | |

| Mitochondrial Transport Kinetics | Ki for Isobutyryl-L-carnitine (competitive inhibition of carnitine uptake) | Rat Heart Mitochondria | 2.6 mM | [5] |

Experimental Protocols

Acylcarnitine Profiling in Cultured Fibroblasts (Palmitate Loading Assay)

This in vitro assay is used to assess fatty acid oxidation defects by measuring the accumulation of specific acylcarnitines in cultured fibroblasts after incubation with a long-chain fatty acid.[16][17][18][19][20]

Methodology:

-

Cell Culture: Human skin fibroblasts are cultured to near confluency (approximately 80%) in a T-25 flask using standard cell culture medium (e.g., DMEM or Ham's F10) supplemented with 10% fetal bovine serum and antibiotics.

-

Incubation: The confluent monolayer is washed and incubated in a serum-free medium containing L-carnitine and a long-chain fatty acid substrate, typically [U-13C]palmitic acid or unlabeled palmitic acid, for 72-96 hours.[17][20]

-

Sample Collection: After incubation, the culture medium is collected.

-

Acylcarnitine Extraction: The acylcarnitines are extracted from the culture medium.

-

Analysis by Tandem Mass Spectrometry (LC-MS/MS): The extracted acylcarnitines are quantified using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[18][20]

dot

Figure 2: Experimental Workflow for Fibroblast Acylcarnitine Profiling

Quantitative Analysis of Isobutyryl-L-carnitine by LC-MS/MS

This method allows for the specific quantification of isobutyryl-L-carnitine and its isomers in biological matrices like plasma and urine.[21][22][23][24]

Sample Preparation:

-

Protein precipitation of the plasma or urine sample is performed, typically with a solvent like acetonitrile (B52724).

-

The supernatant is collected and may be concentrated.

LC-MS/MS Parameters (Example):

-

Column: A reverse-phase C18 column is commonly used for separation.[21][23]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile with formic acid and ammonium acetate) is employed to separate the isomeric acylcarnitines.[21][22]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for isobutyryl-L-carnitine and its deuterated internal standard are monitored.

Potential Downstream Signaling Effects: The PPAR Connection

While direct evidence for isobutyryl-L-carnitine as a signaling molecule is limited, the accumulation of acylcarnitines, in general, has been linked to the activation of proinflammatory signaling pathways and may influence the activity of peroxisome proliferator-activated receptors (PPARs).[25][26] PPARs are key transcriptional regulators of fatty acid metabolism.[27] It is hypothesized that a significant buildup of acylcarnitines, including isobutyryl-L-carnitine, could act as signaling molecules that modulate PPAR activity, leading to adaptive or maladaptive changes in gene expression related to fatty acid oxidation. Further research is required to elucidate the specific effects of isobutyryl-L-carnitine on these pathways.

dot

Figure 3: Proposed Signaling Pathway of Acylcarnitine Accumulation

Conclusion and Future Directions

Isobutyryl-L-carnitine chloride, while originating from amino acid catabolism, exerts a notable influence on fatty acid metabolism, primarily through competitive inhibition of mitochondrial transport. Its role as a crucial biomarker for IBDD and OCT1 activity underscores its clinical significance. Future research should focus on elucidating the direct signaling roles of isobutyryl-L-carnitine, particularly its potential interaction with nuclear receptors like PPARs, to fully understand its impact on cellular energy regulation. A deeper comprehension of these mechanisms will be invaluable for the development of novel therapeutic strategies for related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Isobutyryl-CoA dehydrogenase deficiency – newbornscreening.info [newbornscreening.info]

- 3. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. health.state.mn.us [health.state.mn.us]

- 10. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. Evaluation of plasma carnitine status in patients diagnosed with juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C4 Acylcarnitine, Quantitative, Random, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 16. Amsterdam UMC Locatie AMC - Palmitate loading test (acylcarnitine profiling) [amc.nl]

- 17. Quantitative acylcarnitine profiling in fibroblasts using [U-13C] palmitic acid: an improved tool for the diagnosis of fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 20. researchgate.net [researchgate.net]

- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 25. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Functions of Short-Chain Acylcarnitines: A Technical Guide for Researchers and Drug Development Professionals

December 5, 2025

Abstract

Short-chain acylcarnitines (SCACs) are a class of endogenous molecules traditionally viewed as intermediates in the transport of fatty acids into the mitochondria for β-oxidation. However, a growing body of evidence reveals their multifaceted roles extending beyond simple metabolic shuttles. SCACs are increasingly recognized as critical signaling molecules, regulators of gene expression, and key players in cellular detoxification processes. Dysregulation of SCAC homeostasis is implicated in a range of metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism, making them attractive targets for therapeutic intervention and valuable biomarkers for disease diagnosis and progression. This technical guide provides an in-depth overview of the core endogenous functions of SCACs, detailed experimental protocols for their study, and a summary of quantitative data to serve as a resource for researchers, scientists, and drug development professionals.

Core Endogenous Functions of Short-Chain Acylcarnitines

Short-chain acylcarnitines are esters of L-carnitine and short-chain fatty acids, typically containing 2 to 5 carbon atoms in the acyl chain.[1][2] Their primary and most well-understood function is to facilitate the transport of these acyl groups across the inner mitochondrial membrane, a critical step in their metabolism.[1][3] However, their biological significance extends far beyond this canonical role.

Mitochondrial Fuel Metabolism and Energy Homeostasis

The fundamental role of the carnitine shuttle is the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] While short-chain fatty acids can cross the mitochondrial membrane independently of this shuttle, the formation of SCACs is crucial for several metabolic processes:

-

Buffering of the Acyl-CoA Pool: Carnitine acyltransferases (CATs) catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[6] This process is vital for maintaining the mitochondrial acyl-CoA/CoASH ratio.[7][8] By converting short-chain acyl-CoAs to their corresponding acylcarnitines, the pool of free CoASH is replenished, which is essential for the continued operation of the tricarboxylic acid (TCA) cycle and other mitochondrial enzymatic reactions.[7]

-

Export of Excess Acyl Groups: Under conditions of high energy supply or impaired mitochondrial function, the accumulation of short-chain acyl-CoAs can be toxic and inhibit key metabolic enzymes. The formation of SCACs allows for the export of these excess acyl groups from the mitochondria, which can then be transported out of the cell and excreted in the urine.[7] This detoxification pathway is particularly important in inherited metabolic disorders affecting fatty acid and amino acid catabolism.[4][9]

-

Metabolic Flexibility: SCACs, particularly acetylcarnitine, play a role in metabolic flexibility by influencing the switch between glucose and fatty acid oxidation.[6] Acetylcarnitine can be transported out of the mitochondria and serve as a source of acetyl-CoA in the cytosol for the synthesis of fatty acids and cholesterol.[10]

Signaling and Gene Regulation

Emerging evidence suggests that SCACs are not merely metabolic intermediates but also act as signaling molecules that can influence cellular processes and gene expression.

-

Pro-inflammatory Signaling: Certain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[11] For example, myristoyl-l-carnitine (C14) can stimulate the expression and secretion of pro-inflammatory cytokines in macrophages in a dose-dependent manner.[11] This effect appears to be mediated, at least in part, through the phosphorylation of JNK and ERK, common downstream components of pattern recognition receptor (PRR) signaling pathways.[11] Knockdown of the key PRR signaling adaptor protein MyD88 has been shown to blunt these pro-inflammatory effects.[11]

-

Epigenetic Modification: Short-chain fatty acids (SCFAs), the precursors of SCACs, are known to have epigenetic regulatory functions, primarily through the inhibition of histone deacetylases (HDACs).[12][13][14] While the direct role of SCACs as epigenetic modifiers is an area of active investigation, their ability to modulate the availability of acyl groups for histone acylation is a plausible mechanism. Acetylcarnitine, for instance, can contribute to the cellular pool of acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby influencing gene expression.[13] This links cellular metabolism directly to chromatin structure and function.

Detoxification of Xenobiotics and Endogenous Metabolites

The carnitine system plays a role in the detoxification of certain xenobiotics and the removal of potentially toxic endogenous metabolites. For example, the formation of valproylcarnitine (B1204354) facilitates the elimination of the anticonvulsant drug valproic acid.[15]

Quantitative Data on Short-Chain Acylcarnitines

The concentrations of SCACs in biological fluids and tissues can vary depending on the physiological and pathological state. The following tables summarize representative quantitative data from the literature. It is important to note that these values can be influenced by analytical methodology, cohort characteristics, and fasting status.

Table 1: Plasma Concentrations of Selected Short-Chain Acylcarnitines in Healthy Adults

| Acylcarnitine | Common Abbreviation | Plasma Concentration (μM) | Reference |

| Acetylcarnitine | C2 | 1.5 - 15.0 | [16] |

| Propionylcarnitine | C3 | 0.1 - 1.0 | [17] |

| Butyrylcarnitine | C4 | 0.05 - 0.5 | [17] |

| Isovalerylcarnitine | C5 | 0.05 - 0.4 | [17] |

Table 2: Alterations in Plasma Short-Chain Acylcarnitine Levels in Disease

| Disease State | Acylcarnitine | Fold Change (vs. Healthy Controls) | Reference |

| Type 2 Diabetes | C3, C5 | Increased | [18] |

| Metabolic Syndrome | C2, C3, C4DC | Increased | [17] |

| Acute Coronary Syndromes | Acetylcarnitine | Increased (associated with adverse events) | [19] |

| Major Depressive Disorder | Short-chain acylcarnitines | Decreased in certain phenotypes | [20] |

Experimental Protocols

The accurate quantification and functional analysis of SCACs are critical for understanding their roles in health and disease. The following sections provide detailed methodologies for key experiments.

Quantification of Short-Chain Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.[21][22][23]

Objective: To quantify the absolute concentrations of various SCAC species in biological samples (e.g., plasma, tissue homogenates).

Materials:

-

Biological sample (e.g., 20 µL plasma)

-

Internal standards (isotopically labeled acylcarnitines, e.g., d3-acetylcarnitine)

-

Acetonitrile (ACN)

-

Isopropanol (B130326) (IPA)

-

Formic acid

-

Heptafluorobutyric acid (HFBA) (for ion-pairing)

-

n-butanol

-

Acetyl chloride

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18)

Procedure:

-

Sample Preparation (Protein Precipitation and Derivatization):

-

To 20 µL of plasma, add 500 µL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and the internal standard mixture.[2]

-

Vortex briefly and sonicate in an ice-bath for 5 minutes.[2]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

For butylation (optional, but can improve ionization efficiency), add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried residue.[21]

-

Incubate at 60°C for 20 minutes.[21]

-

Evaporate to dryness and reconstitute the sample in 100 µL of the initial mobile phase (e.g., methanol/water).[21]

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Use a reversed-phase C18 column for chromatographic separation.[21]

-

Employ a gradient elution program. For example:

-

Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[21]

-

Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[21]

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for all acylcarnitines is the molecular ion [M+H]+. A common product ion for fragmentation is m/z 85, corresponding to the carnitine backbone.[21]

-

Develop an MRM method with specific precursor-to-product ion transitions for each target SCAC and its corresponding internal standard.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using standards of known concentrations.

-

Calculate the concentration of each SCAC in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Analysis of Pro-inflammatory Signaling

Objective: To investigate the effect of a specific SCAC on the activation of pro-inflammatory signaling pathways in a cell-based assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Specific short-chain acylcarnitine of interest (e.g., propionyl-L-carnitine)

-

Lipopolysaccharide (LPS) (positive control)

-

Reagents for Western blotting (primary antibodies against phosphorylated and total JNK and ERK, secondary antibodies)

-

Reagents for quantitative PCR (qPCR) (primers for pro-inflammatory cytokines like TNF-α, IL-6)

-

ELISA kits for cytokine quantification

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Seed the cells in appropriate plates (e.g., 6-well plates for protein and RNA extraction, 96-well plates for ELISA).

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat the cells with varying concentrations of the SCAC of interest for a specified time course (e.g., 0, 1, 6, 24 hours). Include a vehicle control and a positive control (LPS).

-

-

Western Blotting for Signaling Pathway Activation:

-

After treatment, lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK).

-

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total JNK and ERK to confirm equal loading.

-

-

qPCR for Cytokine Gene Expression:

-

After treatment, extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for pro-inflammatory cytokine genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

-

ELISA for Cytokine Secretion:

-

Collect the cell culture supernatant after treatment.

-

Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of short-chain acylcarnitines.

Caption: Mitochondrial import and metabolism of short-chain fatty acids.

References

- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients [frontiersin.org]

- 6. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible functions of short-chain and medium-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epigenetic connection between gut microbiota-derived short-chain fatty acids and chromatin histone modification in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propionyl-l-carnitine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 16. cris.vtt.fi [cris.vtt.fi]

- 17. Frontiers | The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Short and medium chain acylcarnitines as markers of outcome in diabetic and non-diabetic subjects with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acylcarnitine metabolomic profiles inform clinically-defined major depressive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isobutyryl-L-carnitine and Mitochondrial Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is primarily derived from the catabolism of the branched-chain amino acid valine and is intricately linked to mitochondrial function, particularly beta-oxidation. The concentration of isobutyryl-L-carnitine and other acylcarnitines in biological fluids can serve as an important biomarker for certain inborn errors of metabolism and provide insights into the overall metabolic health of an individual. This technical guide provides a comprehensive overview of the core aspects of isobutyryl-L-carnitine metabolism, its relationship with mitochondrial beta-oxidation, and detailed methodologies for its analysis and the assessment of related mitochondrial functions.

The Role of Isobutyryl-L-carnitine in Metabolism

Isobutyryl-L-carnitine is formed in the mitochondrial matrix when isobutyryl-CoA, an intermediate in the valine degradation pathway, is esterified to L-carnitine. This reaction is catalyzed by carnitine acyltransferases. The formation of isobutyryl-L-carnitine serves two main purposes: it facilitates the transport of isobutyryl groups out of the mitochondria for excretion, and it helps to buffer the mitochondrial acyl-CoA to free Coenzyme A (CoA) ratio, which is critical for maintaining normal mitochondrial function.

Elevated levels of isobutyryl-L-carnitine are a key diagnostic marker for Isobutyryl-CoA dehydrogenase deficiency (IBDD), an autosomal recessive metabolic disorder caused by mutations in the ACAD8 gene. This deficiency leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and consequently, isobutyryl-L-carnitine[1][2][3].

Data Presentation: Quantitative Levels of Isobutyryl-L-carnitine

The following tables summarize the quantitative data on isobutyryl-L-carnitine (often measured as C4-acylcarnitine, which includes isomers) in various physiological and pathological states.

Table 1: Plasma C4-Acylcarnitine Concentrations in Newborn Screening and IBDD

| Condition | Analyte | Concentration (μmol/L) | Reference |

| Newborn Screening Threshold | C4-Acylcarnitine | > 0.45 | [1] |

| Individuals with Elevated C4-Acylcarnitine (NBS) | C4-Acylcarnitine (mean) | 1.30 | [1] |

| Individuals with Elevated C4-Acylcarnitine (NBS) | C4-Acylcarnitine (range) | 0.67 - 2.32 | [1] |

| Healthy Adults | L-carnitine (mean) | 38 - 44 | [4] |

| Healthy Adults | Acetyl-L-carnitine (mean) | 6 - 7 | [4] |

| Healthy Adults | Total Carnitine (mean) | 49 - 50 | [4] |

Table 2: Influence of Organic Cation Transporter 1 (OCT1) Genotype on Plasma Isobutyryl-L-carnitine

| OCT1 Genotype/Activity | Relative Plasma Isobutyryl-L-carnitine Level | Reference |

| Normal Activity vs. Low Activity | ~3-fold higher | [5] |

Signaling and Metabolic Pathways

Valine Catabolism Pathway

The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, highlighting the step at which isobutyryl-CoA is generated and its subsequent conversion to isobutyryl-L-carnitine.

Caption: Valine catabolism pathway leading to isobutyryl-L-carnitine formation.

Mitochondrial Beta-Oxidation Pathway

The diagram below outlines the core cycle of mitochondrial fatty acid beta-oxidation, a key process for cellular energy production that is metabolically linked to the carnitine shuttle system.

Caption: Overview of the mitochondrial fatty acid beta-oxidation cycle.

Experimental Protocols

Acylcarnitine Profiling by LC-MS/MS

This protocol provides a general framework for the quantification of isobutyryl-L-carnitine and other acylcarnitines in plasma or serum.

a. Sample Preparation

-

Thaw Samples: Thaw frozen plasma or serum samples on ice.

-

Protein Precipitation: To 50 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile) containing a known concentration of an appropriate internal standard (e.g., deuterated acylcarnitines).

-

Vortex and Centrifuge: Vortex the mixture for 10 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

b. Derivatization (Optional but Recommended for Improved Sensitivity)

-

Derivatizing Agent: A common method involves derivatization to butyl esters using butanolic HCl or with 3-nitrophenylhydrazine (B1228671) (3NPH)[6].

-

Reaction: The specific protocol for derivatization will depend on the chosen reagent and should be optimized. For 3NPH derivatization, samples are typically incubated with 3NPH, EDC (a coupling agent), and pyridine[6].

-

Dry and Reconstitute: After the reaction, samples are dried down (e.g., under a stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.

c. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phases: Mobile phase A is typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid), and mobile phase B is an organic solvent like acetonitrile (B52724) with the same additive.

-

Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity[7].

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is standard for acylcarnitine analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and a characteristic product ion generated upon fragmentation.

-

d. Experimental Workflow Diagram

Caption: Workflow for acylcarnitine profiling by LC-MS/MS.

Measurement of Mitochondrial Beta-Oxidation Rate

This section describes two common methods for assessing the rate of mitochondrial fatty acid beta-oxidation.

a. High-Resolution Respirometry

This method measures the oxygen consumption rate of isolated mitochondria, permeabilized cells, or tissues in the presence of specific fatty acid substrates.

-

Sample Preparation:

-

Isolate mitochondria from tissues or cells using differential centrifugation.

-

Alternatively, permeabilize cells or tissue fibers with a mild detergent like saponin (B1150181) to make the mitochondrial membrane accessible to substrates.

-

-

Respirometry Assay:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add the prepared sample to the respirometer chamber containing a respiration medium (e.g., MiR05).

-

Sequentially add substrates and inhibitors to assess different respiratory states. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for fatty acid oxidation would involve:

-

Addition of a fatty acid substrate (e.g., palmitoylcarnitine) and malate. Malate is necessary to replenish TCA cycle intermediates and regenerate Coenzyme A[8].

-

Addition of ADP to stimulate oxidative phosphorylation (State 3 respiration).

-

Addition of an uncoupler like FCCP to measure the maximum capacity of the electron transport system.

-

Addition of inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm the specificity of oxygen consumption.

-

-

-

Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time.

b. Radiolabeled Fatty Acid Oxidation Assay

This method directly measures the breakdown of a radiolabeled fatty acid substrate.

-

Cell Preparation: Culture cells of interest (e.g., primary hepatocytes, fibroblasts) in appropriate media. A glucose deprivation step can be included to increase cellular dependence on fatty acid oxidation[9].

-

Assay Medium: Prepare an assay medium containing a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H]palmitic acid) complexed to fatty-acid-free BSA[10][11].

-

Incubation:

-

Wash the cells and incubate them with the radiolabeled assay medium for a defined period (e.g., 1-2 hours) at 37°C.

-

Include control wells with an inhibitor of fatty acid oxidation, such as etomoxir (B15894) (an inhibitor of CPT1), to determine the background signal[11].

-

-

Measurement of Radiolabeled Products:

-

For [1-14C]palmitic acid, the assay measures the production of 14CO2 (complete oxidation) and acid-soluble metabolites (incomplete oxidation).

-

For [9,10-3H]palmitic acid, the assay measures the release of 3H2O into the aqueous phase, which is separated from the labeled substrate using an anion exchange resin[10].

-

-

Data Analysis: The amount of radioactivity in the product fraction is quantified using a scintillation counter and normalized to the total protein content of the cells.

c. Experimental Workflow Diagram for Radiolabeled FAO

Caption: Workflow for radiolabeled fatty acid oxidation assay.

Conclusion

Isobutyryl-L-carnitine is a key metabolite at the interface of amino acid catabolism and fatty acid metabolism. Its quantification provides a valuable tool for the diagnosis of certain inborn errors of metabolism and for research into mitochondrial function. The experimental protocols detailed in this guide offer robust methods for the analysis of isobutyryl-L-carnitine and the assessment of mitochondrial beta-oxidation, providing researchers, scientists, and drug development professionals with the necessary tools to investigate the roles of these pathways in health and disease. The provided diagrams and data tables serve as a quick reference for understanding the complex relationships and quantitative aspects of isobutyryl-L-carnitine metabolism.

References

- 1. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monarch Initiative [monarchinitiative.org]

- 4. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of Isobutyryl-L-carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-L-carnitine, a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation. As a key intermediate, its cellular uptake and transport are tightly regulated processes mediated by specific solute carriers. Understanding these mechanisms is paramount for researchers in metabolic diseases, drug development professionals targeting these transport systems, and scientists investigating cellular bioenergetics. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of isobutyryl-L-carnitine, including quantitative transport kinetics, detailed experimental protocols, and visualizations of the associated biological pathways.

Core Transport Mechanisms

The cellular uptake of isobutyryl-L-carnitine is primarily facilitated by two key transporters: the high-affinity, low-capacity organic cation/carnitine transporter 2 (OCTN2), and the low-affinity, high-capacity amino acid transporter B(0,+).

-

Organic Cation/Carnitine Transporter 2 (OCTN2; SLC22A5): This is a high-affinity transporter for L-carnitine and its short-chain esters, including isobutyryl-L-carnitine. OCTN2-mediated transport is sodium-dependent and electrogenic.[1] It is considered a primary route for isobutyryl-L-carnitine entry into many cell types.

-

Amino Acid Transporter B(0,+) (ATB(0,+); SLC6A14): This transporter exhibits broader substrate specificity, transporting all neutral and basic amino acids. It also serves as a low-affinity, high-capacity transporter for butyryl-L-carnitine, a close structural analog of isobutyryl-L-carnitine.[1] This pathway may become particularly relevant under conditions where OCTN2 is saturated or its function is compromised.[1]

The role of the Organic Cation Transporter 1 (OCT1) in isobutyryl-L-carnitine transport is more complex and appears to show species-specific differences. While murine OCT1 has been shown to be an efflux transporter for isobutyryl-L-carnitine, human OCT1 does not exhibit this activity.[2] However, human OCT1 genotype is associated with plasma concentrations of isobutyryl-L-carnitine, suggesting an indirect regulatory role.[2]

Once inside the cell, isobutyryl-L-carnitine can be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine, delivering the isobutyryl group for mitochondrial metabolism.

Quantitative Transport Data

The following table summarizes the available quantitative data for the transport of isobutyryl-L-carnitine and its close analog, butyryl-L-carnitine, by the key transporters.

| Transporter | Substrate | Experimental System | Parameter | Value | Reference |

| hOCTN2 | Isobutyryl-L-carnitine | HEK293 cells | Km | 72.7 ± 18.6 µM | [2] |

| Vmax | 2.06 ± 0.08 nmol/mg protein/min | [2] | |||

| hOCTN2 | Butyryl-L-carnitine | Xenopus laevis oocytes | K0.5 | 0.40 ± 0.02 µM | [1] |

| Butyryl-L-carnitine | HRPE cells | IC50 | 1.5 ± 0.3 µM | [1] | |

| hATB(0,+) | Butyryl-L-carnitine | Xenopus laevis oocytes | K0.5 | 1.4 ± 0.1 mM | [1] |

| Butyryl-L-carnitine | HRPE cells | IC50 | 4.6 ± 0.7 mM | [1] |

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. K0.5 is the substrate concentration at half-maximal induced current. Vmax (maximum velocity) is the maximum rate of transport. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway Regulation of Transporters

The activity and expression of OCTN2 and ATB(0,+) are modulated by various signaling pathways, providing a mechanism for cellular adaptation to metabolic demands.

OCTN2 (SLC22A5) Regulation

The expression and function of OCTN2 are influenced by several signaling cascades:

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ upregulate OCTN2 gene expression, linking fatty acid metabolism to carnitine uptake.[3][4]

-

Estrogen Receptor: Estrogen signaling can enhance the transcription of the SLC22A5 gene.[5]

-

Protein Kinase C (PKC): PKC activation has been shown to regulate the trafficking of OCTN2 to the plasma membrane.[4][5]

-

Protein Phosphatase 2A (PP2A): Interaction with PP2A also plays a role in controlling OCTN2's presence and activity at the cell surface.[4][5]

-

mTOR/STAT3 Pathway: Granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling can activate mTOR, leading to STAT3 phosphorylation and subsequent transcription of OCTN2.[3]

References

- 1. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]

- 3. SLC22A5 solute carrier family 22 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. SLC22A5 (OCTN2) Carnitine Transporter-Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Isobutyryl-L-carnitine: An In-depth Technical Guide to its Role as a Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in the intermediary metabolism of the branched-chain amino acid valine.[1][2] Acylcarnitines are formed when an acyl group is transferred from coenzyme A (CoA) to L-carnitine, a process essential for maintaining the pool of free coenzyme A and for buffering excess acyl-CoAs.[2][3] This conjugation facilitates the transport of acyl groups across mitochondrial membranes for subsequent metabolism.[1] The accumulation of specific acylcarnitines can serve as a valuable biomarker for various inborn errors of metabolism and other metabolic disturbances.[3][4] This technical guide provides a comprehensive overview of isobutyryl-L-carnitine as a biomarker, including its metabolic context, associated disorders, analytical methodologies, and clinical significance.

Metabolic Pathway of Isobutyryl-L-carnitine

Isobutyryl-L-carnitine is a downstream metabolite of the essential amino acid valine. The catabolism of valine occurs within the mitochondria and involves a series of enzymatic reactions. A defect in the enzyme isobutyryl-CoA dehydrogenase (IBDH) leads to the accumulation of isobutyryl-CoA, which is subsequently converted to isobutyryl-L-carnitine.[2]

Data Presentation: Quantitative Levels of Isobutyryl-L-carnitine

The concentration of isobutyryl-L-carnitine in biological fluids is a key indicator of underlying metabolic dysfunction. Below are tables summarizing typical concentrations in plasma and urine for healthy individuals and those with specific metabolic disorders.

Table 1: Plasma Isobutyryl-L-carnitine Concentrations

| Population | Condition | Concentration (µmol/L) | Citation(s) |

| Healthy Adults | Normal | 0.23 (0.18–0.33) | [5] |

| Healthy Volunteers | 2 active OCT1 alleles | ~0.3 - 0.7 | [6] |

| Healthy Volunteers | 1 active OCT1 allele | ~0.1 - 0.4 | [6] |

| Healthy Volunteers | 0 active OCT1 alleles | ~0.05 - 0.2 | [6] |

| Patients | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Elevated (mean: 1.30, range: 0.67–2.32) | [7] |

Table 2: Urine Isobutyryl-L-carnitine Concentrations

| Population | Condition | Concentration (mmol/mol creatinine) | Citation(s) |

| Healthy Individuals (≤ 5.5 years) | Normal | ≤ 4.9 | [8] |

| Healthy Individuals (> 5.5 years) | Normal | ≤ 2.3 | [8] |

| Healthy Volunteers | Active OCT1 | Higher (not statistically significant) | [6][9] |

| Healthy Volunteers | Deficient OCT1 | Lower (not statistically significant) | [6][9] |

Isobutyryl-L-carnitine as a Biomarker for Specific Metabolic Disorders

Inborn Errors of Metabolism

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[10][11] The deficiency of the IBDH enzyme leads to the accumulation of isobutyryl-CoA and consequently, elevated levels of isobutyryl-L-carnitine in blood and urine.[7][10] While some individuals with IBDD are asymptomatic, others may present with a range of symptoms including failure to thrive, anemia, and developmental delay.[12][13] Newborn screening programs often detect IBDD through the identification of elevated C4-carnitine levels, which includes both isobutyryl- and butyryl-carnitine.[14][15]

Transporter Deficiencies

Organic Cation Transporter 1 (OCT1) Deficiency: Isobutyryl-L-carnitine has emerged as an endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[2][6][16] Individuals with reduced OCT1 activity due to genetic variants have significantly lower plasma concentrations of isobutyryl-L-carnitine.[6][9] This is because OCT1 is involved in the efflux of isobutyryl-L-carnitine from hepatocytes into the circulation.[5] Therefore, monitoring plasma isobutyryl-L-carnitine levels can be a useful tool in pharmacogenomic studies and for predicting drug-drug interactions involving OCT1 substrates.[13][17]

Experimental Protocols: Quantification of Isobutyryl-L-carnitine

The gold standard for the accurate quantification of isobutyryl-L-carnitine and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13] This method offers high sensitivity and specificity, allowing for the separation of isomeric compounds.

Sample Preparation

Plasma/Serum:

-

To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of isobutyryl-L-carnitine (e.g., d3-isobutyryl-L-carnitine).

-

Precipitate proteins by adding 300 µL of cold methanol.[18]

-

Vortex the mixture for 10 seconds and incubate at ambient temperature for 10 minutes.[18]

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[18]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[19]

Urine:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

To 10 µL of the urine supernatant, add 100 µL of an acylcarnitine isotope working solution and 30 µL of acetonitrile (B52724).[20]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[20]

-

Transfer the supernatant to a new vial and dry under nitrogen.[20]

Derivatization (Butylation)

To improve chromatographic separation and enhance ionization efficiency, acylcarnitines are often derivatized to their butyl esters.[1][19]

-

Reconstitute the dried sample extract in 200 µL of 3 N butanolic HCl.[20]

-

Incubate the mixture at 60°C for 30 minutes.[20]

-

Evaporate the butanolic HCl to dryness under a stream of nitrogen.

-

Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

-

Chromatography: Separation is typically achieved using a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid to improve peak shape.[1]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for isobutyryl-L-carnitine and its internal standard.[21]

Clinical Significance and Future Directions

The clinical utility of isobutyryl-L-carnitine as a biomarker is expanding beyond rare inborn errors of metabolism.

Insulin (B600854) Resistance and Cardiovascular Disease

Emerging evidence suggests a potential link between altered acylcarnitine profiles, including isobutyryl-L-carnitine, and more common metabolic disorders such as insulin resistance and cardiovascular disease.[22] Incomplete oxidation of fatty acids and branched-chain amino acids in conditions of metabolic stress can lead to the accumulation of short-chain acylcarnitines, which may contribute to mitochondrial dysfunction and cellular damage.[23] One study found that isobutyryl-L-carnitine was independently associated with a higher probability of dilated cardiomyopathy compared to ischemic cardiomyopathy.[24] However, more research is needed to fully elucidate the role of isobutyryl-L-carnitine in the pathophysiology of these complex diseases and to validate its use as a predictive or diagnostic biomarker in these contexts.

Limitations and Considerations

While a powerful biomarker, the interpretation of isobutyryl-L-carnitine levels requires careful consideration of several factors:

-

Isomeric Compounds: Isobutyryl-L-carnitine is isomeric with butyryl-L-carnitine. Therefore, analytical methods that can differentiate between these isomers, such as LC-MS/MS, are essential for accurate diagnosis.[21]

-

Dietary Influences: The intake of valine and other branched-chain amino acids can influence the levels of their corresponding acylcarnitines.

-

Secondary Carnitine Deficiency: In some metabolic disorders, the accumulation of acyl-CoAs can lead to a secondary carnitine deficiency, which may affect the levels of isobutyryl-L-carnitine.

Conclusion

Isobutyryl-L-carnitine is a valuable biomarker for the diagnosis and monitoring of isobutyryl-CoA dehydrogenase deficiency and for assessing the activity of the OCT1 transporter. Its quantification by LC-MS/MS provides a sensitive and specific tool for clinical and research applications. As our understanding of metabolic pathways and their dysregulation in common diseases grows, the role of isobutyryl-L-carnitine as a biomarker is likely to expand, offering new insights into the pathophysiology of a range of metabolic disorders. Further research is warranted to fully establish its clinical utility in conditions such as insulin resistance and cardiovascular disease.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isobutyryl/butyryl-carnitine (C4) Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. researchgate.net [researchgate.net]

- 10. Monarch Initiative [monarchinitiative.org]

- 11. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scholars@Duke publication: Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. [scholars.duke.edu]

- 15. researchgate.net [researchgate.net]

- 16. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 19. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. BioKB - Publication [biokb.lcsb.uni.lu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutyryl-L-carnitine Chloride: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl-L-carnitine chloride, a short-chain acylcarnitine, plays a significant role in intermediary metabolism, particularly in the catabolism of the branched-chain amino acid L-valine and the transport of fatty acids into the mitochondrial matrix for beta-oxidation. Its presence and concentration in biological fluids are important biomarkers for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyryl-L-carnitine chloride, detailed experimental protocols for its synthesis and analysis, and a visualization of its key metabolic and signaling pathways.

Chemical and Physical Properties

Isobutyryl-L-carnitine chloride is the chloride salt of the isobutyryl ester of L-carnitine. It is a white crystalline solid that is soluble in water.

| Property | Value | Source(s) |

| Chemical Name | (2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, monochloride | [1] |

| Synonyms | CAR 4:0, C4:0 Carnitine, L-Carnitine isobutyryl ester, L-Isobutyrylcarnitine, ST 284 | [1] |

| CAS Number | 6920-31-6 | [1][2] |

| Molecular Formula | C₁₁H₂₂ClNO₄ | [2] |

| Molecular Weight | 267.75 g/mol | [2] |

| Melting Point | 169-171 °C | [3] |

| Solubility | Water: 250 mg/mL (933.71 mM) (requires sonication) DMSO: 30 mg/mL (112.04 mM) (requires sonication) Ethanol (B145695): 25 mg/mL PBS (pH 7.2): 10 mg/mL | [1][2][4] |

| Stability | Stable for at least 4 years when stored properly. | [5] |

| Storage Conditions | 4°C, in a sealed container, away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |

Experimental Protocols

Synthesis of Isobutyryl-L-carnitine Chloride

The synthesis of Isobutyryl-L-carnitine chloride can be achieved through the esterification of L-carnitine hydrochloride with isobutyryl chloride. The following is a generalized protocol based on established methods for the synthesis of acylcarnitines.

Materials:

-

L-carnitine hydrochloride

-

Isobutyryl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., nitrogen, argon)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., recrystallization apparatus, chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, suspend L-carnitine hydrochloride in an anhydrous solvent.

-

Acylation: Cool the suspension in an ice bath. Slowly add isobutyryl chloride dropwise to the stirred suspension. The reaction is typically carried out in the presence of a suitable base to neutralize the HCl generated.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched with a suitable reagent to remove any unreacted isobutyryl chloride. The product is then extracted into an aqueous phase.

-

Purification: The crude Isobutyryl-L-carnitine chloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography.[6]

Purification by Recrystallization

Materials:

-

Crude Isobutyryl-L-carnitine chloride

-

Anhydrous ethanol

-

Anhydrous acetone (B3395972)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude Isobutyryl-L-carnitine chloride in a minimal amount of hot anhydrous ethanol.

-

Crystallization: Slowly add anhydrous acetone to the solution while stirring. The product will precipitate out of the solution as it becomes supersaturated.

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

-

Drying: Wash the crystals with a small amount of cold acetone and dry them under vacuum.

Analytical Methods

A validated stability-indicating RP-HPLC method can be used for the determination of Isobutyryl-L-carnitine.[7][8]

-

Column: C18 analytical column.[7]

-

Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3) and an organic modifier like ethanol (e.g., 99:1 v/v), often containing an ion-pairing agent such as sodium 1-heptanesulfonate.[7]

-

Column Temperature: 50°C.[7]

-

Detection: UV detection at 225 nm.[7]

-

Quantitation: The method should be validated for linearity, precision, accuracy, and robustness.[7][8]

LC-MS/MS is a highly sensitive and specific method for the quantification of Isobutyryl-L-carnitine in biological samples.[9]

-

Sample Preparation: Biological samples (e.g., urine, plasma) are typically subjected to derivatization (e.g., with butanolic HCl) to improve chromatographic retention and ionization efficiency.[9]

-

Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is often used to resolve isomers and isobars.[9]

-

Mass Spectrometry: Quantification is achieved using multiple-reaction monitoring (MRM) mode.[9]

Biological Role and Signaling Pathways

Isobutyryl-L-carnitine is an important intermediate in the metabolism of the branched-chain amino acid L-valine.[10] It is also involved in the transport of short-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.

Valine Catabolism Pathway

The breakdown of L-valine produces isobutyryl-CoA, which is then converted to isobutyrylcarnitine (B1203888) for transport and further metabolism.

Carnitine Shuttle and Fatty Acid Beta-Oxidation

The carnitine shuttle system is essential for the transport of long-chain fatty acids into the mitochondria. While Isobutyryl-L-carnitine is a short-chain acylcarnitine, the general principle of the carnitine shuttle is relevant to its transport.

Modulation of Signaling Pathways

While direct signaling pathways initiated by Isobutyryl-L-carnitine are not extensively characterized, its parent molecule, L-carnitine, has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as NF-κB and PPAR.[11][12]

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. ISOBUTYRYL-L-CARNITINE CHLORIDE CAS#: 6920-31-6 [m.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN105481709A - Method for purifying and desalting crude product of L-carnitine - Google Patents [patents.google.com]

- 7. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobutyryl-L-carnitine chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isobutyryl-L-carnitine chloride, a key endogenous metabolite. This document details its chemical properties, metabolic pathways, and its emerging role as a clinical biomarker. Included are detailed experimental protocols for its quantification in biological matrices and visual representations of its metabolic and analytical workflows to support further research and development.

Core Properties of Isobutyryl-L-carnitine Chloride

Isobutyryl-L-carnitine chloride is the chloride salt of the isobutyryl ester of L-carnitine. As a short-chain acylcarnitine, it is a naturally occurring molecule involved in the transport of fatty acids and is an intermediate in the metabolism of the branched-chain amino acid, valine.[1][2]

| Property | Value | References |

| CAS Number | 6920-31-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₂ClNO₄ | [4] |

| Molecular Weight | 267.75 g/mol | [4][5][6] |

| Synonyms | (2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, monochloride; L-Carnitine isobutyryl ester; ST 284 | [3] |

Metabolic and Biological Significance

Isobutyryl-L-carnitine plays a crucial role in cellular energy metabolism. It is formed when the acyl group from isobutyryl-CoA, a product of valine catabolism, is transferred to L-carnitine.[1] This conversion is essential for maintaining the pool of free coenzyme A within the mitochondria.[1]

Elevated levels of isobutyryl-L-carnitine in blood and urine are indicative of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase deficiency.[2][7] In this condition, the impaired activity of the isobutyryl-CoA dehydrogenase enzyme leads to an accumulation of isobutyryl-CoA, which is then converted to isobutyryl-L-carnitine for transport out of the mitochondria.[1]

Role as a Biomarker for Organic Cation Transporter 1 (OCT1)

Recent research has identified isobutyryl-L-carnitine as a potential endogenous biomarker for the activity of the hepatic Organic Cation Transporter 1 (OCT1).[4] Plasma concentrations of isobutyryl-L-carnitine have been observed to decrease when OCT1 is inhibited, suggesting that it is a substrate for this transporter.[4] Monitoring the levels of this metabolite can therefore provide insights into potential drug-drug interactions involving the OCT1 transporter during clinical trials.[4]

Metabolic Pathway of Isobutyryl-L-carnitine

The primary metabolic pathway leading to the formation of isobutyryl-L-carnitine begins with the catabolism of the branched-chain amino acid, valine. This process occurs within the mitochondria.

Caption: Metabolic pathway of isobutyryl-L-carnitine formation and transport.

Experimental Protocols

Quantification of Isobutyryl-L-carnitine in Human Plasma by LC-MS/MS

This section outlines a typical methodology for the quantitative analysis of isobutyryl-L-carnitine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for clinical research and biomarker studies.

Objective: To accurately measure the concentration of isobutyryl-L-carnitine in human plasma samples.

Materials and Reagents:

-

Human plasma (collected in K₂EDTA tubes)

-

Isobutyryl-L-carnitine chloride (analytical standard)

-

Isotopically labeled internal standard (e.g., Isobutyryl-L-carnitine-d₃)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard). d. Vortex mix for 1 minute to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: HILIC column

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A suitable gradient to retain and elute the analyte.

- Flow Rate: A typical flow rate for HILIC columns.

- Injection Volume: 5-10 µL b. Mass Spectrometric Detection:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Isobutyryl-L-carnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

- Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

-

Data Analysis: a. Generate a calibration curve using known concentrations of the analytical standard. b. Calculate the peak area ratio of the analyte to the internal standard for all samples and standards. c. Determine the concentration of isobutyryl-L-carnitine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for the quantification of isobutyryl-L-carnitine.

Conclusion

Isobutyryl-L-carnitine chloride is a metabolite of significant interest due to its fundamental role in cellular metabolism and its potential as a clinical biomarker. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to accurately quantify this compound and further investigate its physiological and pathological roles. A deeper understanding of isobutyryl-L-carnitine will be pivotal in the study of metabolic disorders and in the development of safer and more effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bevital.no [bevital.no]

- 6. Item - LCâMS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis: supplementary data - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. msacl.org [msacl.org]

Methodological & Application

Application Note and Protocol for the Quantification of Isobutyryl-L-carnitine using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyryl-L-carnitine is a short-chain acylcarnitine that serves as a crucial biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, specifically those related to the breakdown of the amino acid valine.[1][2] Its accurate quantification in biological matrices such as plasma and urine is essential for clinical diagnostics and metabolic research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and the ability to distinguish between isobaric compounds.[3][4]